molecular formula C12H12N2O2S B1607100 2-Amino-N-phenyl-benzenesulfonamide CAS No. 27332-20-3

2-Amino-N-phenyl-benzenesulfonamide

Cat. No.: B1607100
CAS No.: 27332-20-3
M. Wt: 248.3 g/mol
InChI Key: GXUICVITVOSIEW-UHFFFAOYSA-N
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Description

2-Amino-N-phenyl-benzenesulfonamide is an organic compound characterized by the presence of an amino group and a sulfonamide group attached to a benzene ring

Biochemical Analysis

Cellular Effects

The cellular effects of 2-Amino-N-phenyl-benzenesulfonamide are also not well-studied. It is possible that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific effects on various types of cells and cellular processes have not been reported .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature. Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound could potentially affect metabolic flux or metabolite levels, but this has not been confirmed .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications, but this has not been confirmed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-phenyl-benzenesulfonamide typically involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Reaction Scheme:

  • Dissolve aniline in a suitable solvent like dichloromethane.
  • Add benzenesulfonyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
  • Stir the reaction mixture for several hours at room temperature.
  • Neutralize the reaction mixture with sodium hydroxide solution.
  • Extract the product with an organic solvent and purify by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-phenyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Amino-N-phenyl-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in disease pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.

    N-Phenyl-benzenesulfonamide: Lacks the amino group but shares the sulfonamide functionality.

    2-Amino-benzenesulfonamide: Similar structure but without the phenyl group attached to the nitrogen.

Uniqueness

2-Amino-N-phenyl-benzenesulfonamide is unique due to the presence of both an amino group and a phenyl group attached to the sulfonamide moiety. This structural combination enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to simpler sulfonamides.

Properties

IUPAC Name

2-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUICVITVOSIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303167
Record name 2-Amino-N-phenyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27332-20-3
Record name 27332-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157090
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-N-phenyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-phenylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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